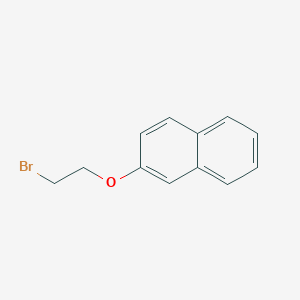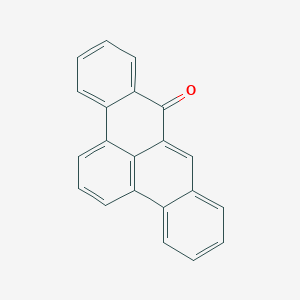
9H-Dibenz(b,de)anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Dibenz(b,de)anthracen-9-one, also known as DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DBA has been found to exhibit a range of biological and physiological effects, making it an interesting compound for research.
Mecanismo De Acción
The mechanism of action of 9H-Dibenz(b,de)anthracen-9-one is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to DNA damage and cell death. 9H-Dibenz(b,de)anthracen-9-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
9H-Dibenz(b,de)anthracen-9-one has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It has also been found to induce oxidative stress and inflammation in cells. 9H-Dibenz(b,de)anthracen-9-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9H-Dibenz(b,de)anthracen-9-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 9H-Dibenz(b,de)anthracen-9-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 9H-Dibenz(b,de)anthracen-9-one and its potential applications in cancer therapy.
Métodos De Síntesis
9H-Dibenz(b,de)anthracen-9-one can be synthesized by various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura coupling reaction, and the Pd-catalyzed cross-coupling reaction. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of 9-bromoanthracene with 9-boronic acid, followed by oxidation with hydrogen peroxide. The Pd-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with 9-phenylanthracene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
9H-Dibenz(b,de)anthracen-9-one has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in electronic devices. 9H-Dibenz(b,de)anthracen-9-one has also been studied for its potential applications in cancer therapy, as it has been found to exhibit anticancer activity.
Propiedades
Número CAS |
86854-05-9 |
|---|---|
Nombre del producto |
9H-Dibenz(b,de)anthracen-9-one |
Fórmula molecular |
C21H12O |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one |
InChI |
InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H |
Clave InChI |
ZPXGUKYFVUIRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



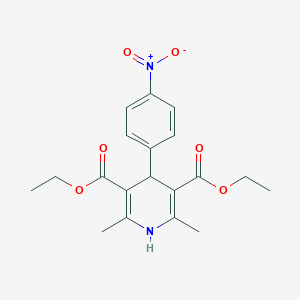
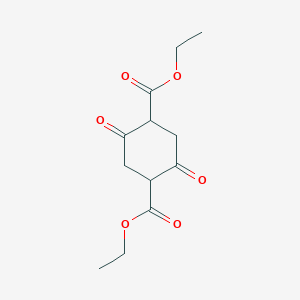
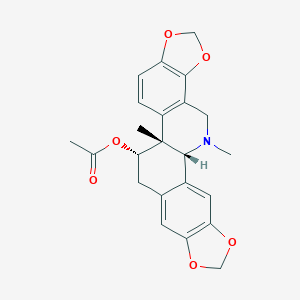
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
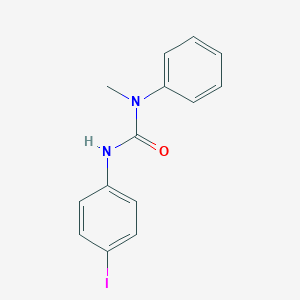
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
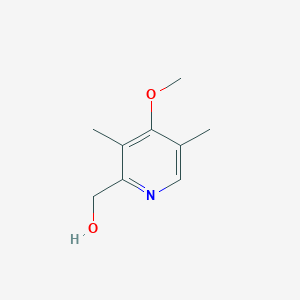
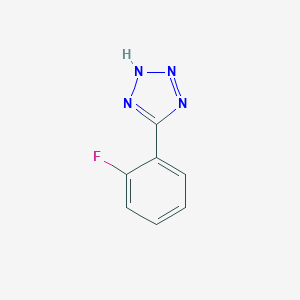
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
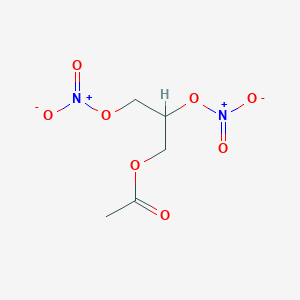
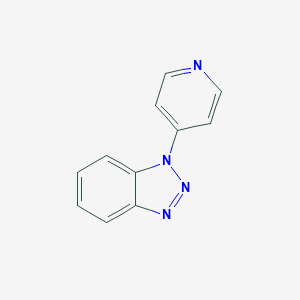
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
